4-Hydroxy-1-methylpyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

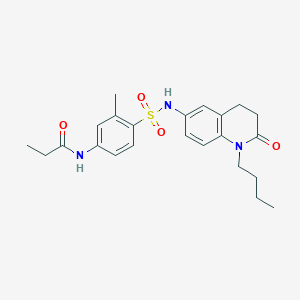

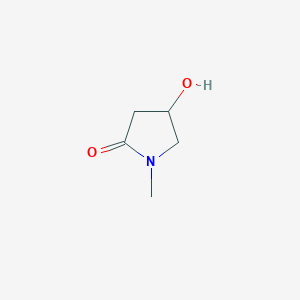

4-Hydroxy-1-methylpyrrolidin-2-one is a chemical compound with the molecular formula C5H9NO2. It has a molecular weight of 115.13 . It is typically stored at room temperature and has a purity of 95%. The physical form of this compound is oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NO2/c1-6-3-4(7)2-5(6)8/h4,7H,2-3H2,1H3 . This indicates that the compound contains a five-membered pyrrolidine ring with a hydroxy group at the 4-position and a methyl group at the 1-position .Physical and Chemical Properties Analysis

This compound is an oil at room temperature . The compound is stored at room temperature .Applications De Recherche Scientifique

Synthesis of N-substituted pyrrolin-2-ones

Research shows that 4-Hydroxy-1-methylpyrrolidin-2-one is utilized in the stereospecific synthesis of several N-protected pyrrolin-2-ones. This process was observed during the synthesis of microcolin analogues, highlighting its role in complex organic syntheses (Mattern, 1996).

Synthesis of Bioactive Compounds

This compound plays a crucial role in synthesizing important biosynthetic intermediates for tropane alkaloids. The development of a concise method to synthesize these compounds from this compound underlines its significance in the field of bioactive compound synthesis (Ma et al., 2020).

Corrosion Inhibition in Oil and Gas Wells

In the oil and gas industry, derivatives of this compound have been evaluated as corrosion inhibitors for carbon steel pipelines. This highlights its industrial application in maintaining pipeline integrity (Hegazy et al., 2016).

Medicinal Chemistry Applications

The derivatives of this compound, such as 4-Fluoropyrrolidine, have been found useful in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. This underlines its potential in developing medications for various health conditions (Singh & Umemoto, 2011).

Versatile Intermediates in Synthesis

This compound and its N-substituted derivatives are recognized as versatile intermediates for synthesizing various biologically active compounds. This includes drugs for Alzheimer’s disease and antidepressants, showcasing its broad utility in pharmaceutical development (Jeong et al., 2005).

Organic Synthesis Applications

N-methylpyrrolidin-2-one hydrotribromide, derived from this compound, is widely used in organic synthesis. Its use spans across bromination reactions, oxidation processes, and more, emphasizing its versatility in chemical reactions (Jain & Sain, 2010).

Safety and Hazards

The safety information for 4-Hydroxy-1-methylpyrrolidin-2-one indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, and clothing, and washing hands before breaks and immediately after handling the product .

Orientations Futures

Pyrrolidine compounds, such as 4-Hydroxy-1-methylpyrrolidin-2-one, have been recognized for their promising biological effects . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .

Mécanisme D'action

Target of Action

4-Hydroxy-1-methylpyrrolidin-2-one, also known as Methyl pyrrolidone , is a compound that is currently under investigation for its potential therapeutic applications .

Mode of Action

It is known that pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .

Biochemical Pathways

It is known that n-methyl-2-pyrrolidone is rapidly biotransformed by hydroxylation to 5-hydroxy-n-methyl-2-pyrrolidone, which is further oxidized to n-methylsuccinimide; this intermediate is further hydroxylated to 2-hydroxy-n-methylsuccinimide .

Result of Action

It is known that pyrrolone and pyrrolidinone derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is used in the pharmaceutical industry in the formulation for drugs by both oral and transdermal delivery routes . It is also used heavily in lithium-ion battery fabrication, as a solvent for electrode preparation . .

Propriétés

IUPAC Name |

4-hydroxy-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-6-3-4(7)2-5(6)8/h4,7H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVPVSMWSPGZSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222856-39-5 |

Source

|

| Record name | 4-hydroxy-1-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide](/img/structure/B2889600.png)

![7,7-Difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2889602.png)

![Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2889603.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2889604.png)

![5-chloro-2-(methylsulfanyl)-N-[4-(pyrimidin-4-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2889606.png)

![3-Amino-4-ethyl-7,7-dimethyl-2-(morpholine-4-carbonyl)-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2889609.png)

![(1H-benzo[d]imidazol-5-yl)(3-phenylazepan-1-yl)methanone](/img/structure/B2889617.png)

![3-[(2,5-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2889619.png)

![N-(2-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2889621.png)